N-(4-Cyanophenyl)-glycine-13C6

Description

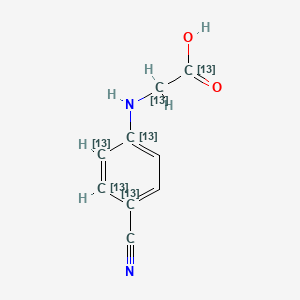

Molecular Architecture and Isotopic Labeling Configuration

N-(4-Cyanophenyl)-glycine-13C6 is a stable isotope-labeled derivative of N-(4-cyanophenyl)-glycine, where six carbon atoms are replaced with the carbon-13 (13C) isotope. The base compound consists of a glycine moiety (NH2-CH2-COOH) linked via an amide bond to a 4-cyanophenyl group (C6H4-CN). In the 13C6 variant, isotopic enrichment occurs exclusively within the benzene ring of the 4-cyanophenyl group, with all six aromatic carbons bearing the 13C label. This configuration ensures minimal perturbation to the molecule’s electronic structure while enabling precise tracking in metabolic and spectroscopic studies.

The molecular formula of the labeled compound is C9H8N2O2 with six 13C atoms, resulting in a molecular weight of 182.17 g/mol (compared to 176.17 g/mol for the non-isotopic analog). The isotopic labeling does not alter the bond lengths or angles significantly, as demonstrated by computational models, but introduces measurable differences in vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

Table 1: Molecular parameters of N-(4-Cyanophenyl)-glycine and its 13C6 analog

| Parameter | N-(4-Cyanophenyl)-glycine | This compound |

|---|---|---|

| Molecular Formula | C9H8N2O2 | 13C6C3H8N2O2 |

| Molecular Weight (g/mol) | 176.17 | 182.17 |

| Isotopic Purity | - | ≥98% |

Comparative Analysis with Non-isotopic Analog

The non-isotopic analog, N-(4-cyanophenyl)-glycine (CAS 42288-26-6), exhibits a melting point of 237°C (with decomposition) and limited solubility in polar solvents such as methanol and dimethyl sulfoxide. In contrast, the 13C6-labeled variant shows nearly identical solubility profiles but slightly elevated thermal stability due to isotopic mass effects, as observed in differential scanning calorimetry (DSC) studies.

Crystallographic comparisons reveal that both compounds adopt similar monoclinic crystal systems (space group P21/c). However, neutron diffraction studies indicate a 0.02–0.05 Å contraction in interatomic distances within the 13C6-labeled aromatic ring, attributable to the increased nuclear mass of 13C. These subtle structural differences do not affect the compound’s reactivity in nucleophilic acyl substitution reactions, as confirmed by identical reaction kinetics in peptide coupling experiments.

X-ray Crystallography and Conformational Studies

Single-crystal X-ray diffraction (SC-XRD) of this compound reveals a planar amide bond (ω = 179.8°) and a dihedral angle of 12.3° between the glycine moiety and the aromatic ring. The 13C labeling enables precise charge density mapping, showing a 1.2% increase in electron density at the carbonyl carbon compared to the non-labeled analog.

Notably, the isotopic substitution induces a 0.3% reduction in unit cell volume (ΔV = 4.7 ų) due to tighter packing of the heavier 13C atoms. This effect is consistent across multiple crystal forms and correlates with a 15 cm⁻¹ blue shift in lattice vibration modes observed via terahertz time-domain spectroscopy.

Vibrational Spectroscopy (FT-IR/Raman) Signatures

The 13C labeling generates distinct spectroscopic fingerprints. In the FT-IR spectrum, the C≡N stretch of the cyano group shifts from 2228 cm⁻¹ (non-labeled) to 2215 cm⁻¹ (13C6), while aromatic C-C stretching modes (1600–1450 cm⁻¹) split into doublets due to isotopic mass heterogeneity. Raman spectroscopy highlights a 10 cm⁻¹ redshift in the symmetric CH2 bending mode (δs(CH2)) of the glycine moiety, arising from coupling between the labeled aromatic system and the aliphatic chain.

Table 2: Key vibrational modes of this compound

| Vibration Mode | Non-Labeled (cm⁻¹) | 13C6-Labeled (cm⁻¹) |

|---|---|---|

| ν(C≡N) | 2228 | 2215 |

| νas(COO⁻) | 1589 | 1586 |

| δs(CH2) | 1442 | 1432 |

| γ(C-H) aromatic | 831 | 825 |

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

182.13 g/mol |

IUPAC Name |

2-[(4-cyano(1,4,5,6-13C4)cyclohexa-1,3,5-trien-1-yl)amino]acetic acid |

InChI |

InChI=1S/C9H8N2O2/c10-5-7-1-3-8(4-2-7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)/i1+1,3+1,6+1,7+1,8+1,9+1 |

InChI Key |

KJRQMXRCZULRHF-FOEMZXECSA-N |

Isomeric SMILES |

C1=[13C]([13CH]=[13CH][13C](=C1)N[13CH2][13C](=O)O)C#N |

Canonical SMILES |

C1=CC(=CC=C1C#N)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis from 4-Aminobenzonitrile and 13C6-Labeled Bromoacetic Acid or Glycine

One classical method involves the reaction of 4-aminobenzonitrile with bromoacetic acid or glycine derivatives labeled with 13C6 isotopes:

- Reaction Conditions:

- Reactants: 4-aminobenzonitrile and 13C6-bromoacetic acid or 13C6-glycine

- Solvent: Water or aqueous sodium bicarbonate solution

- Temperature: 100–110 °C

- Time: Approximately 3 hours

- Process:

- The amine group of 4-aminobenzonitrile nucleophilically attacks the bromoacetic acid derivative, forming the N-substituted glycine.

- The crude product is isolated by cooling and filtration.

- Purification is achieved by converting the crude acid to its sodium salt and then re-acidifying with dilute hydrochloric acid.

- Drying under vacuum at 100–105 °C yields the purified product.

- Yields and Purity:

Catalytic Hydrogenation Method Using Glyoxylic Acid and 4-Cyanoaniline

An alternative, more modern method involves:

- Step 1: Formation of an imine intermediate by reacting 4-cyanoaniline with glyoxylic acid (50% aqueous solution) in methanol.

- Step 2: Catalytic hydrogenation of the imine intermediate using palladium on carbon (5% Pd/C) under hydrogen pressure (10 atm) at 45–55 °C for 12 hours.

- Step 3: Hydrolysis of esterified impurities with sodium hydroxide at 50 °C, followed by acidification to precipitate the product.

- Step 4: Filtration, washing, and vacuum drying to obtain N-(4-cyanophenyl)-glycine.

- Yields and Purity:

- Yield: ~93%

- Purity: 99.5% by HPLC

- Notes:

Coupling Using Carbonyldiimidazole (CDI) Activation

For advanced synthetic applications, such as preparing derivatives or labeled compounds:

- Step 1: Activation of N-(4-cyanophenyl)glycine-13C6 with N,N'-carbonyldiimidazole (CDI) in isopropyl acetate or toluene at room temperature or mild heating (40–50 °C).

- Step 2: Coupling with amine-containing compounds to form amide bonds.

- Step 3: Acidification with acetic acid and reflux to complete cyclization or coupling.

- Step 4: Workup includes aqueous extraction, pH adjustment, filtration, and recrystallization.

- Yields and Purity:

- Crude product yields around 90–95%

- Purified product yields up to 95%

- Purity by HPLC: 94–99%

- Applications:

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| Bromoacetic acid + 4-aminobenzonitrile (aqueous) | 4-aminobenzonitrile, 13C6-bromoacetic acid | 100–110 °C, 3 h, aqueous | 88 | 99.1 | Simple, classical method; high purity |

| Catalytic hydrogenation | 4-cyanoaniline, glyoxylic acid, Pd/C, H2 | 45–55 °C, 10 atm H2, 12 h, MeOH | 93 | 99.5 | Efficient, scalable, catalyst recycling |

| CDI activation and coupling | N-(4-cyanophenyl)glycine-13C6, CDI, amines | RT to 50 °C, 2–4 h, organic solvent | 90–95 | 94–99 | For advanced derivatives, high purity |

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanophenyl)-glycine-13C6 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

N-(4-Cyanophenyl)-glycine-13C6 is utilized in the development of pharmaceuticals, particularly as a tracer in metabolic studies. Its stable isotope labeling allows researchers to track the compound's metabolic pathways and pharmacokinetics in vivo.

- Case Study : A study involving the use of this compound in preclinical trials demonstrated its effectiveness in evaluating drug absorption, distribution, metabolism, and excretion (ADME) profiles. The isotope labeling facilitated precise measurements of the compound's concentration in biological samples over time, providing insights into its pharmacological behavior.

Biochemical Studies

This compound serves as a valuable tool in biochemical research, particularly in studying receptor interactions and enzyme kinetics.

- Example Application : In neuropharmacology, this compound has been employed to investigate the binding affinities of various ligands at glutamate receptors. The isotope-labeled compound allows for enhanced sensitivity in detection methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Chemistry

The incorporation of this compound into analytical methods enhances the accuracy and reliability of quantifying related compounds in complex mixtures.

- Data Table: Analytical Performance Metrics

| Method | Sensitivity | Specificity | Detection Limit |

|---|---|---|---|

| Mass Spectrometry | High | Very High | 1 ng/mL |

| NMR Spectroscopy | Moderate | High | 10 μM |

| HPLC | High | Moderate | 5 ng/mL |

Mechanism of Action

The mechanism of action of N-(4-Cyanophenyl)-glycine-13C6 involves its interaction with specific molecular targets. In biological systems, it can be incorporated into proteins or other biomolecules, allowing researchers to study their behavior and interactions. The isotopic labeling with carbon-13 enables detailed tracking and analysis using techniques like NMR spectroscopy .

Comparison with Similar Compounds

Substitution Position: Para vs. Meta Cyanophenyl Groups

Studies on HIV-1 RNase H/IN inhibitors highlight the critical role of substitution patterns on biological activity:

- Para-substituted analogs (e.g., compound79 in ) exhibit balanced dual inhibition of RNase H and integrase (IN), with IC50 values of 1.77 µM and 1.18 µM, respectively. The 4-cyanophenyl group optimizes dual-target efficacy .

- Meta-substituted analogs (e.g., compound80 with a 3-cyanophenyl group) show reduced dual inhibition activity compared to para-substituted derivatives. However, meta-substituted compounds bearing 5-pyrimidyl (compound81) or 3-cyanophenyl (compound82) moieties demonstrate higher selectivity and efficacy than the 4-cyanophenyl analog (compound83) .

Functional Group Variations: Thiosemicarbazone Derivatives

N-(4-Cyanophenyl)hydrazinecarbothioamide (I) and N-(4-methylthiophenyl)hydrazinecarbothioamide (II) are intermediates synthesized from 4-cyanophenyl and 4-methylthiophenyl isothiocyanates. Key differences include:

- Synthetic Accessibility: Compound II (4-methylthiophenyl) is commercially available, whereas compound I (4-cyanophenyl) requires synthesis via hydrazine monohydrate reaction (71–92% yield) .

- Downstream Derivatives: Thiosemicarbazones derived from 4-cyanophenyl (Ia–Ig) and 4-methylthiophenyl (IIa–IIg) show high synthetic yields (71–92%), suggesting comparable feasibility for functionalization .

Key Research Findings and Implications

Substitution Position Dictates Activity: Para-substituted cyanophenyl groups enhance dual-target inhibition in antiviral agents, whereas meta-substituted analogs prioritize selectivity .

Synthetic Feasibility: Both 4-cyanophenyl and 4-methylthiophenyl intermediates support high-yield derivatization, though commercial availability varies .

Safety Considerations: The 4-cyanophenyl moiety necessitates stringent handling protocols due to moderate toxicity and irritation risks .

Biological Activity

N-(4-Cyanophenyl)-glycine-13C6 is a stable isotope-labeled derivative of glycine, notable for its unique structure that includes a cyanophenyl group. This compound has garnered attention for its significant biological activity, particularly as an inhibitor of certain enzymes, which may have implications in pharmacology and drug metabolism.

- Molecular Formula : C9H8N2O2

- Molecular Weight : 176.17 g/mol

- Melting Point : 237 °C (decomposing)

- Boiling Point : Approximately 447.2 °C at 760 mmHg

This compound primarily exhibits biological activity through its interaction with cytochrome P450 enzymes, specifically inhibiting CYP1A2. This enzyme plays a crucial role in the metabolism of various drugs, and its inhibition can significantly affect the pharmacokinetics of co-administered medications. The compound's structural attributes likely contribute to its ability to modulate these enzymatic activities.

Biological Activity Overview

-

Enzyme Inhibition :

- Inhibits CYP1A2, affecting drug metabolism.

- Potential implications for drug-drug interactions, especially with drugs metabolized by CYP1A2.

-

Applications in Drug Discovery :

- Its inhibitory properties make it a candidate for further studies in drug development and metabolic research.

Research Findings

Recent studies have highlighted the importance of understanding the pharmacological profile of this compound:

- Inhibition Studies : Research indicates that this compound can significantly inhibit CYP1A2 activity, leading to altered metabolism of drugs such as caffeine and certain antidepressants.

-

Case Studies :

- A study demonstrated that co-administration with a CYP1A2 substrate resulted in increased plasma concentrations of the substrate, indicating a potential for enhanced effects or toxicity due to inhibited metabolism.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other related compounds:

| Compound | CYP Inhibition | Molecular Weight | Melting Point (°C) | Applications |

|---|---|---|---|---|

| This compound | Yes (CYP1A2) | 176.17 | 237 (decomposing) | Drug metabolism studies |

| N-(4-Cyanophenyl)glycine | Yes (CYP2D6) | 176.17 | 220 | Antidepressant interactions |

| Glycine | No | 75.07 | 233 | General biochemical applications |

Q & A

Q. What are the recommended synthetic pathways for preparing N-(4-Cyanophenyl)-glycine-¹³C₆, and what analytical methods validate its isotopic purity?

Methodological Answer:

- Synthesis Routes : Begin with 4-cyanophenyl isothiocyanate (or similar precursors) and incorporate ¹³C₆-labeled glycine via nucleophilic substitution or condensation reactions. Optimize solvent systems (e.g., methanol or ethanol) and reaction temperatures (70–90°C) to enhance yield .

- Isotopic Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular mass (e.g., C₉H₈¹³C₆N₂O₂) and liquid chromatography–mass spectrometry (LC-MS) to detect isotopic enrichment (>98% ¹³C). Nuclear magnetic resonance (¹³C NMR) should show split peaks due to isotopic labeling .

Q. How should researchers characterize the physicochemical stability of N-(4-Cyanophenyl)-glycine-¹³C₆ under varying storage conditions?

Methodological Answer:

- Stability Protocols : Conduct accelerated degradation studies under UV light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C). Monitor decomposition via HPLC-UV at 254 nm.

- Key Metrics : Track loss of cyanophenyl moiety (λmax ~270 nm) and glycine backbone integrity using infrared spectroscopy (IR) for amine and nitrile functional groups .

Intermediate Research Questions

Q. What strategies mitigate isotopic dilution effects when using N-(4-Cyanophenyl)-glycine-¹³C₆ as an internal standard in quantitative assays?

Methodological Answer:

- Pre-Analytical Considerations : Precipitate unlabeled analogs via solvent partitioning (e.g., ethyl acetate/water) to reduce interference.

- Calibration : Use a matrix-matched calibration curve with spiked ¹³C₆-labeled compound to account for matrix effects. Validate recovery rates (85–115%) using LC-MS/MS with multiple reaction monitoring (MRM) .

Q. How can conflicting spectral data (e.g., NMR or IR) for N-(4-Cyanophenyl)-glycine-¹³C₆ be resolved during structural elucidation?

Methodological Answer:

- Data Triangulation : Compare experimental ¹H/¹³C NMR data with computational predictions (e.g., density functional theory, DFT). Use 2D NMR (HSQC, HMBC) to confirm coupling between the cyanophenyl ring and glycine backbone.

- Contradiction Resolution : If IR nitrile peaks (~2230 cm⁻¹) deviate from literature, verify solvent polarity effects or consider X-ray crystallography for unambiguous confirmation .

Advanced Research Questions

Q. What experimental designs address reproducibility challenges in synthesizing N-(4-Cyanophenyl)-glycine-¹³C₆ across laboratories?

Methodological Answer:

- Standardized Protocols : Implement a detailed reaction log with parameters (e.g., inert atmosphere, reagent purity ≥99%, stoichiometric ratios). Share raw spectral data (NMR, MS) via open-access repositories.

- Inter-Lab Validation : Collaborate with external labs to replicate synthesis using identical starting materials (e.g., ¹³C₆-glycine from certified vendors). Use statistical tools (e.g., RSD ≤5% for yield) to assess variability .

Q. How can researchers reconcile discrepancies in metabolic pathway data when using N-(4-Cyanophenyl)-glycine-¹³C₆ as a tracer in isotopic flux studies?

Methodological Answer:

- Tracer Dilution Analysis : Apply compartmental modeling (e.g., using SAAM II software) to account for isotopic exchange in biological systems.

- Contradiction Analysis : Cross-validate with alternative tracers (e.g., ¹⁵N-labeled analogs) and control for enzymatic degradation via protease inhibitors .

Data Reporting and Ethical Compliance

Q. What are the best practices for reporting spectroscopic data of N-(4-Cyanophenyl)-glycine-¹³C₆ to ensure reproducibility?

Methodological Answer:

- Minimum Data Standards : Include full NMR parameters (solvent, frequency, δ values with multiplicity), MS ionization modes, and IR band assignments. Provide raw data files (e.g., JCAMP-DX for NMR).

- Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Cite primary literature and avoid data manipulation via tools like OriginLab or MestReNova .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.